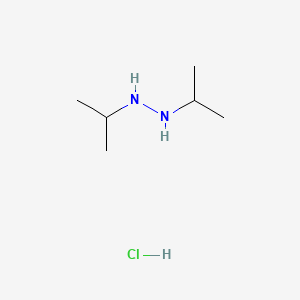
N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the reaction of diamines with other chemical entities. For instance, the synthesis of a nickel(II) coordination polymer is achieved by reacting Ni(ClO4)2, NaN3, and 2,2-dimethylpropane-1,3-diamine, resulting in a compound with interesting magnetic properties . Schiff bases derived from 3,4-dimethoxybenzaldehyde and 2,2-dimethylpropane-1,3-diamine are synthesized and characterized, indicating the versatility of diamines in forming various compounds .
Molecular Structure Analysis
The molecular structure of related compounds is determined using techniques such as X-ray crystallography. For example, the Schiff base compound crystallizes in the monoclinic space group, with the imino group being coplanar with the adjacent benzene ring . Another compound, a copper(II) coordination polymer, shows a distorted square-pyramidal geometry around the copper centers .
Chemical Reactions Analysis
The chemical reactions involving diamines often lead to the formation of coordination polymers or Schiff bases. The reaction conditions and the choice of reactants influence the type of product formed. For instance, the reaction of Nb-methoxycarbonyltryptamine with 2-chloro-2-methyl-3-butyne leads to various tryptamine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine can be inferred from the properties of the compounds discussed in the papers. Schiff bases typically exhibit distinct spectroscopic features, as seen in their FT-IR and NMR spectra . The thermal properties of a new copper(II) coordination polymer are characterized, indicating the stability of the compound under heat .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine has been used in the synthesis and characterization of various metal complexes. For instance, it was involved in preparing hetero-dinuclear nickel(II)/zinc(II) complexes, revealing its utility in creating complexes with specific structural and electronic properties (Bhattacharyya et al., 2016).
- Additionally, it has been used in the synthesis of heterotrinuclear nickel(II) complexes, which were characterized by elemental and spectral analyses and confirmed via single-crystal X-ray diffraction. These studies highlight its role in the formation of complex structures with specific coordination modes (Bhaumik et al., 2020).
Magnetic Properties
- Research into the magnetic properties of metal complexes also employs this compound. For example, a study on the [Ni(N3)2(2,2-Dimethylpropane-1,3-diamine)]n compound revealed significant insights into its bidimensional antiferromagnetic polymer properties, presenting weak 3-D ferromagnetism. This illustrates its potential in studying magnetic interactions in coordination polymers (Ribas et al., 1994).
Detection of Nitroaromatics
- The compound has been utilized in the development of sensors for detecting nitroaromatic compounds. A study involved the use of a hetero-trimetallic cadmium(II)/zinc(II) complex for detecting various nitroaromatics via a turn-off fluorescence response, demonstrating its application in sensitive and selective chemical sensing technologies (Roy et al., 2019).
Investigation of Coordination Polymers
- Research has also focused on the complexation properties of coordination polymers using this compound. For example, studies on the polymeric adducts of rhodium(II) tetraacetate with N,N′-dimethylpropane-1,3-diamine showed its role in forming coordination polymers with specific gas-occlusion properties (Jaźwiński et al., 2013).
Potential Therapeutic Applications
- In the field of medicine, a platinum complex synthesized from N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine showed promising results in promoting neuritogenesis in rat embryonic hippocampal neurons. This suggests potential therapeutic applications for neurodegenerative diseases (Azam et al., 2019).
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O/c1-10(2)7-4-5-9-6-8-11-3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBJURRZDDZZAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20233095 | |
| Record name | N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20233095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine | |
CAS RN |
84176-68-1 | |
| Record name | N3-(2-Methoxyethyl)-N1,N1-dimethyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84176-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084176681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20233095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-(2-methoxyethyl)-N,N-dimethylpropane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1274093.png)
![7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1274094.png)








